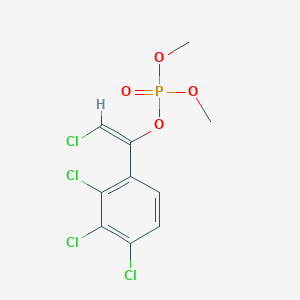
2-Chloro-1-(2,3,4-trichlorophenyl)vinyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the reaction of 2,3,4-trichlorobenzaldehyde with dimethyl phosphite in the presence of a base, followed by chlorination . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction mixture is subjected to purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In neutral or acidic media, it hydrolyzes slowly, while in alkaline media, it hydrolyzes rapidly.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with varying pH levels.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.
Oxidation: Forms oxides and chlorinated by-products.
Substitution: Results in substituted phosphates and chlorinated compounds.
Wissenschaftliche Forschungsanwendungen
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its effects on acetylcholinesterase inhibition and potential therapeutic uses.
Industry: Utilized in the development of pest control products and veterinary medicines
Wirkmechanismus
The primary mechanism of action of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Chlorpyrifos: A widely used organophosphate with broader pest control applications.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate is unique due to its specific structure, which provides high efficacy against a range of pests while maintaining relatively low toxicity to non-target organisms. Its stability and effectiveness in various environmental conditions also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
37913-85-2 |
|---|---|
Molekularformel |
C10H9Cl4O4P |
Molekulargewicht |
366.0 g/mol |
IUPAC-Name |
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-8(5-11)6-3-4-7(12)10(14)9(6)13/h3-5H,1-2H3/b8-5+ |
InChI-Schlüssel |
CKRKMPZQCMAKGJ-VMPITWQZSA-N |
Isomerische SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C(=C(C=C1)Cl)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















